molecular formula C44H84NO8P B8004096 Dioleoyl phosphatidylcholine CAS No. 52088-89-8

Dioleoyl phosphatidylcholine

Cat. No.: B8004096
CAS No.: 52088-89-8
M. Wt: 786.1 g/mol
InChI Key: SNKAWJBJQDLSFF-DQPVQCHKSA-N
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Description

Structural and Dynamic Characterization Through Molecular Simulations

Molecular Dynamics Simulations of DOPC Bilayer Formation

MD simulations have been instrumental in resolving the nanoscale architecture of DOPC bilayers. A seminal study employing all-atom MD simulations of a DOPC system (128 lipids, 6,483 TIP3P water molecules) in the NPT ensemble revealed key structural parameters, including an area per lipid (A₀) of 72.2 ± 1.1 Ų at 30°C. These simulations demonstrated that the unsaturated oleoyl chains adopt gauche conformations, increasing membrane fluidity compared to saturated lipids like dipalmitoylphosphatidylcholine (DPPC).

The lateral diffusion coefficient of DOPC, a critical metric for membrane dynamics, was calculated to be 7.4 × 10⁻⁷ cm²/s under fully hydrated conditions. This high mobility arises from the kinked geometry of the cis-double bonds, which reduce packing density and enable rapid lipid movement. Comparative simulations of DOPC and DPPC bilayers highlighted a 25% reduction in bilayer thickness (37.5 Å vs. 50.2 Å) due to the disordered acyl chains in DOPC.

Table 1: Key Structural Parameters of DOPC Bilayers from MD Simulations
Parameter Value (MD Simulation) Experimental Value Source
Area per lipid (Ų) 72.2 ± 1.1 72.4 ± 1.3
Bilayer thickness (Å) 37.5 38.2
Lateral diffusion (cm²/s) 7.4 × 10⁻⁷ 7.1 × 10⁻⁷

Hydration Effects on Membrane Architecture and Water Interactions

Hydration profoundly influences DOPC bilayer properties. Differential scanning calorimetry (DSC) studies quantified the hydration-dependent phase behavior, revealing that gel-phase DOPC binds ~9 water molecules per lipid, while the liquid-crystalline phase saturates at ~20 waters. This hydration asymmetry drives repulsive forces between bilayers, with a hydration pressure decay constant (λ) of 2.8 Å, as derived from ice-melting point depression data.

Synchrotron x-ray scattering further resolved the electron density profile of fully hydrated DOPC, showing a water layer thickness of 28.3 Å between bilayers. MD simulations corroborated these findings, illustrating that water molecules within 5 Å of the lipid headgroups exhibit slowed dynamics (τ ≈ 12 ps) compared to bulk water (τ ≈ 8 ps). The hydration force between DOPC bilayers follows an exponential decay:

$$
P(h) = P_0 e^{-h/\lambda}
$$

where $$ P_0 = 1.5 \times 10^8 \, \text{Pa} $$ and $$ \lambda = 2.2 \, \text{Å} $$ for hydration pressures up to 56 atm.

Phase Behavior and Transition Mechanisms in Variable Hydration States

DOPC exhibits complex phase behavior under varying hydration and temperature. Atomic force microscopy (AFM) studies identified a broad Lα–Lβ transition at 25–30°C, accompanied by a 1.2 Å reduction in bilayer thickness. At low hydration (<10 waters/lipid), DOPC adopts a gel phase with hexagonal chain packing, transitioning to a fluid phase at higher hydration levels.

Ternary mixtures of DOPC, DPPC-d62, and cholesterol reveal nanoscale phase separation, with DOPC-rich domains coexisting with cholesterol-DPPC ordered phases. This phase heterogeneity is critical for modeling lipid rafts, as DOPC’s unsaturated chains resist cholesterol incorporation compared to saturated lipids.

Table 2: Phase Transition Parameters of DOPC Bilayers
Condition Transition Temperature (°C) Hydration (H₂O/lipid) Source
Gel-to-fluid (fully hydrated) 30 20
Ice melting depression -40 to +10 9–20
Lα–Lβ transition 25–30 15

Properties

CAS No.

52088-89-8

Molecular Formula

C44H84NO8P

Molecular Weight

786.1 g/mol

IUPAC Name

2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/b22-20+,23-21+

InChI Key

SNKAWJBJQDLSFF-DQPVQCHKSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Preparation Methods

Condensation of Glycerol Phosphocholine with Oleic Acid

The most direct synthesis involves reacting glycerol phosphocholine (GPC) with oleic acid under alkaline conditions using a condensing agent. This method, adapted from analogous phosphatidylcholine syntheses, follows:

  • Reaction Setup :

    • GPC and oleic acid are dissolved in chloroform or dichloromethane.

    • Alkaline catalysts (e.g., DMAP) and condensing agents (e.g., DCC) are added to activate the carboxylic acid group of oleic acid.

    • The reaction proceeds at 20–50°C under inert gas protection to prevent oxidation.

  • Mechanism :

    • DCC facilitates the formation of an activated oleic acid intermediate, which reacts with GPC’s hydroxyl groups to form ester linkages.

    • The reaction yield depends on the molar ratio of reactants, with optimal conditions yielding 65–75% pure DOPC.

Key Parameters :

ParameterOptimal ConditionImpact on Yield/Purity
SolventChloroformEnhances reactant solubility
Condensing AgentDCC70–75% yield
Temperature40–50°CBalances reaction rate/control
Reaction Time5–8 hoursPrevents side reactions

Stereospecific Synthesis Using Chiral Catalysts

For enantiomerically pure DOPC, chiral catalysts like hydroquinidine derivatives enforce (R)-configuration at the glycerol sn-1 and sn-2 positions. This method involves:

  • Asymmetric Epoxidation :

    • 3-Halopropylene is oxidized using K₃Fe(CN)₆ and a chiral catalyst to yield (S)-1,2-diol-3-halopropane.

  • Acylation and Deprotection :

    • The diol reacts with oleic anhydride to form 1,2-dioleoyl-3-halopropane.

    • Halogen substitution with phosphatidylcholine precursors completes the synthesis.

Advantages :

  • Enantiomeric excess >98%.

  • Avoids racemization, critical for biomedical applications.

Purification Techniques

Solvent Precipitation

Column chromatography, while effective, is cost-prohibitive for industrial scales. Patent CN105753897A describes a scalable alternative:

  • Crude Product Isolation :

    • Post-reaction, acetone is added to precipitate DOPC, removing unreacted oleic acid and DCC byproducts.

  • Recrystallization :

    • Dissolution in dichloromethane at 50°C, followed by methyl tert-butyl ether (MTBE) addition, yields >99% pure DOPC.

Efficiency Comparison :

MethodPurity (%)Cost (Relative)Scalability
Column Chromatography99.5HighLimited
Solvent Precipitation99.0LowIndustrial

Supercritical Fluid Extraction

Supercritical CO₂-based purification (scCO₂ RPE) eliminates organic solvents, producing liposome-grade DOPC:

  • CO₂ dissolves lipids at 60°C and 200 bar, followed by rapid expansion into aqueous buffers to form liposomes.

  • Trapping efficiency exceeds 90% for hydrophilic agents.

Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

  • Protocol : Reverse-phase C18 column, mobile phase of acetonitrile:methanol (70:30), UV detection at 205 nm.

  • Outcome : Purity >99%, with oleic acid content <0.5%.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Peaks at δ 5.3 (olefinic protons), δ 4.3 (glycerol backbone), and δ 3.2 (choline methyl groups).

  • ³¹P NMR : Single resonance at δ −0.5 ppm confirms phosphocholine integrity.

Mass Spectrometry (MS)

  • ESI-MS : [M+H]⁺ at m/z 786.6 (C₄₄H₈₄NO₈P).

Industrial-Scale Production Considerations

Cost-Effective Catalysts

  • DCC vs. Enzymatic Catalysis : While DCC achieves high yields, immobilized lipases (e.g., CAL-B) reduce waste and enable solvent-free synthesis.

Environmental Impact

  • Chlorinated solvents (e.g., chloroform) are replaced by cyclopentyl methyl ether (CPME) in newer protocols, reducing toxicity.

Applications in Drug Delivery Systems

Liposomal Formulations

  • DOPC’s fluid-phase behavior enables stable, long-circulating liposomes. Protocols from PMC3588056 and PMC8955843 detail:

    • Thin-Film Hydration : DOPC dissolved in chloroform is dried, hydrated with buffer, and extruded.

    • Ethanol Injection : Rapid injection of DOPC-ethanol solution into aqueous buffers forms 80–120 nm vesicles.

Optimized Parameters :

ParameterDOPC LiposomesDPPC Liposomes
Phase Transition−17°C (Fluid)41°C (Gel)
Encapsulation Efficiency85–90%70–75%
Stability (4°C)6 months3 months

Chemical Reactions Analysis

Types of Reactions

Dioleoyl phosphatidylcholine undergoes various chemical reactions, including hydrolysis, oxidation, and esterification.

    Hydrolysis: In high-temperature water, this compound hydrolyzes to produce oleic acid and phosphorus-containing products.

    Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds of the oleic acid chains, leading to the formation of peroxides and other oxidative products.

    Esterification: this compound can participate in esterification reactions to form various derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Membrane Biophysics

Molecular Dynamics and Structural Studies
DOPC is extensively used in studying lipid bilayer dynamics due to its unique properties. Research utilizing molecular simulations has revealed insights into the structure and dynamics of DOPC bilayers under varying hydration levels. For instance, a study demonstrated significant changes in head group size and hydrophobic core thickness with hydration, which are critical for understanding membrane fluidity and permeability .

Case Study: Hydration Effects on DOPC

  • Objective : Investigate the structural changes in DOPC bilayers with hydration.
  • Method : In situ energy dispersive X-ray diffraction.
  • Findings : A strong increase in head group size was observed as hydration increased, impacting membrane properties significantly .

Drug Delivery Systems

Insulin Delivery
DOPC is utilized in formulating liposomes for insulin delivery, enhancing bioavailability through various routes such as subcutaneous and pulmonary administration. For example, DOPC-based liposomes have been studied for their ability to improve insulin absorption and reduce blood glucose levels effectively .

Table: Summary of DOPC Applications in Insulin Delivery

Study ReferenceDelivery MethodKey Findings
Liposomal formulationsEnhanced insulin delivery through pulmonary route; significant reduction in blood glucose levels observed.
Surface pressure–area isothermsExplored interaction between acetaminophen and DOPC membranes under varying pH conditions, indicating potential for drug incorporation into membranes.

Biochemical Interactions

Interaction with Drugs
DOPC serves as a model membrane to study drug interactions. Recent research has shown how acetaminophen interacts with DOPC membranes, revealing that under basic conditions, acetaminophen can be incorporated into the membrane, affecting its molecular area . This has implications for understanding drug toxicity and efficacy.

Biophysical Techniques

Electrochemical Impedance Spectroscopy
DOPC is employed in electrochemical studies to analyze lipid monolayers. This technique helps understand the behavior of lipid membranes under various conditions, contributing to the development of biosensors and other analytical devices .

Stability Studies

Impact on Vesicle Structure
Recent investigations have focused on the stability of injectable formulations containing DOPC. The presence of unsaturated fatty acids like DOPC significantly affects vesicle structure and stability, which is crucial for developing effective drug delivery systems .

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

Phosphatidylcholines (PCs) vary primarily in their acyl chain composition, which dictates their physicochemical behavior. Key comparisons include:

Property DOPC DPPC (1,2-dipalmitoyl) DSPC (1,2-distearoyl) PC(22:6/22:6)
Acyl Chains Oleoyl (18:1 cis-9) Palmitoyl (16:0) Stearoyl (18:0) Docosahexaenoyl (22:6)
Phase Transition Temp. ~−20°C ~41°C ~55°C <−30°C (estimated)
Membrane Fluidity High (unsaturated chains) Low (saturated chains, gel phase) Very low (longer saturated chains) Very high (polyunsaturated chains)
Key Applications Drug delivery, model membranes Lung surfactants, liposome stability High-temperature stability studies Neuronal membranes, antioxidants
References
  • DOPC vs. DPPC : DOPC’s unsaturated oleoyl chains confer fluidity, whereas DPPC’s saturated palmitoyl chains form rigid bilayers with a higher phase transition temperature (~41°C). DPPC is critical in lung surfactant formulations due to its ability to reduce surface tension in the alveoli .
  • DOPC vs. DSPC : DSPC, with saturated stearoyl chains, exhibits even higher phase transition temperatures (~55°C), making it suitable for studies requiring thermal stability .
  • DOPC vs. PC(22:6/22:6): Polyunsaturated PC(22:6/22:6) (docosahexaenoyl-PC) enhances membrane flexibility and antioxidant activity, particularly in neuronal tissues .

Research Findings and Challenges

  • Membrane Permeability : DOPC bilayers exhibit higher permeability to small molecules compared to DSPC or DPPC, as shown in studies using the MolMeDB Comparator tool .
  • Nanoparticle Interactions: PCs like DOPC reduce the specific surface area (SSA) of iron nanophases by forming organic multilayers, a phenomenon also observed with DSPC .
  • Therapeutic Targeting : Antiprotozoal compounds inhibit PC biosynthesis, disrupting membrane integrity in pathogens. This mechanism applies broadly but may vary with acyl chain composition .

Biological Activity

Dioleoyl phosphatidylcholine (DOPC) is a significant phospholipid that plays a crucial role in biological membranes. Its unique properties and interactions with other biomolecules make it a subject of extensive research, particularly in the fields of biochemistry, pharmacology, and membrane biology. This article provides a comprehensive overview of the biological activity of DOPC, supported by relevant data tables, case studies, and detailed research findings.

Overview of this compound

DOPC is a member of the phosphatidylcholine family, characterized by its two oleoyl (18:1) fatty acid chains. It is commonly used in liposome formulations due to its favorable biocompatibility and fluidity at physiological temperatures. DOPC is known for its role in forming lipid bilayers that mimic cellular membranes, making it an essential component in drug delivery systems and membrane studies.

Biological Functions and Mechanisms

  • Membrane Structure and Fluidity
    • DOPC contributes to the fluidity of cell membranes, which is vital for various cellular processes such as signaling, transport, and fusion. The presence of unsaturated fatty acids in DOPC enhances membrane flexibility compared to saturated phospholipids.
    • Table 1: Comparison of Membrane Properties
      PropertyDOPCDPPCDSPC
      Phase Transition Temperature-20°C41°C55°C
      Membrane FluidityHighModerateLow
  • Role in Liposome Formulations
    • DOPC is frequently utilized in liposome formulations for drug delivery. Its ability to form stable bilayers allows for the encapsulation of therapeutic agents.
    • A study demonstrated that liposomes composed of DOPC enhanced the permeability of encapsulated drugs across epithelial barriers without causing cytotoxicity .
  • Interaction with Cholesterol
    • The incorporation of cholesterol into DOPC membranes alters their phase behavior, impacting membrane stability and functionality. Research indicates that even low concentrations of cholesterol can significantly influence the structural properties of DOPC .
    • Case Study: Cholesterol-DOPC Mixtures
      • In a study examining the phase behavior of DOPC mixed with cholesterol, it was found that cholesterol increased the formation of gel-phase domains within the lipid bilayer, which could affect membrane protein functions .

Research Findings

  • Hydration Effects on DOPC Structure
    • Research utilizing energy dispersive X-ray diffraction revealed that hydration significantly affects the structural properties of DOPC bilayers. Increased hydration was associated with changes in head group size and hydrophobic core thickness, suggesting dynamic structural adaptations in response to environmental conditions .
  • Impact on Drug Delivery Systems
    • A recent study evaluated the pulmonary delivery characteristics of aerosolized liposomes containing insulin formulated with DOPC. Results indicated enhanced insulin absorption compared to other phospholipids, highlighting DOPC's potential as an effective carrier for peptide drugs .
  • Phase Behavior Studies
    • Nuclear Magnetic Resonance (NMR) studies have shown that mixtures of DOPC with other phospholipids exhibit complex phase behaviors that are critical for understanding lipid interactions within biological membranes .

Q & A

Q. What structural features of DOPC influence its role in membrane dynamics?

DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) contains two unsaturated oleoyl (18:1) acyl chains, which introduce kinks in the lipid bilayer, enhancing membrane fluidity and promoting liquid-disordered phase behavior . This structural flexibility facilitates interactions with transmembrane proteins and curvature-sensitive domains, making it a preferred lipid for studying dynamic membrane processes .

Q. What experimental methods are recommended for quantifying DOPC in biological samples?

Fluorometric or colorimetric phosphatidylcholine assay kits are commonly used. Key steps include:

  • Preparing a standard curve with known DOPC concentrations .
  • Running samples in duplicates to minimize variability .
  • Subtracting background signals (e.g., from detergents or impurities) using a blank control .
  • Validating results with HPLC or mass spectrometry if signal saturation occurs .

Q. How should DOPC be stored to maintain stability in laboratory settings?

DOPC should be stored at -20°C in airtight, light-protected containers to prevent oxidation and hydrolysis. Prior to use, dissolve in tert-butanol or chloroform to avoid lipid aggregation .

Advanced Research Questions

Q. How does DOPC bilayer thickness modulate amyloid-β (Aβ) aggregation and cytotoxicity?

DOPC’s fluid, thin bilayers (compared to saturated lipids like DPPC) accelerate Aβ oligomerization but inhibit fibril formation. This stabilizes neurotoxic, membrane-associated protofibrils. Methodological insights:

  • Use atomic force microscopy (AFM) or circular dichroism to monitor Aβ structural changes .
  • Combine with thioflavin-T fluorescence assays to quantify fibril kinetics .
  • Compare with control bilayers (e.g., DMPC or POPC) to isolate thickness-dependent effects .

Q. What strategies resolve contradictory data on DOPC’s phase behavior in mixed lipid systems?

Discrepancies often arise from variations in lipid composition, temperature, or hydration. To address this:

  • Use differential scanning calorimetry (DSC) to characterize phase transitions .
  • Employ molecular dynamics simulations to model lipid packing and headgroup interactions .
  • Validate with NMR or fluorescence anisotropy to assess membrane order .

Q. How can DOPC-based liposomes be optimized for pH-sensitive drug delivery?

DOPC’s neutral charge and fluidity make it suitable for pH-responsive systems when combined with ionizable lipids (e.g., DOPE). Optimization steps include:

  • Formulating liposomes with DOPC:DOPE (3:1 molar ratio) to enable endosomal escape via hexagonal phase transitions .
  • Characterizing stability using dynamic light scattering (DLS) and zeta potential measurements .
  • Testing cargo release kinetics under acidic conditions (pH 5.0–6.5) using fluorescence quenching assays .

Methodological Considerations

Q. How to design lipid mixtures for studying DOPC’s interaction with peripheral membrane proteins?

  • Use synthetic lipid blends (e.g., 79 mol% DOPC, 18 mol% DOPE, 2 mol% PI(3)P) to mimic organelle-specific membranes .
  • Incorporate cholesterol (20–30 mol%) to modulate bilayer rigidity and protein binding affinity .
  • Validate membrane curvature sensitivity using giant unilamellar vesicle (GUV) assays .

Q. What analytical techniques are critical for assessing DOPC’s chemical reactivity in oxidation studies?

  • Electrospray ionization mass spectrometry (ESI-MS) identifies oxidized lipid species (e.g., hydroperoxides) .
  • Fourier-transform infrared spectroscopy (FTIR) tracks acyl chain conformational changes .
  • Pair with chemiluminescence assays to quantify reactive oxygen species (ROS) generation .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.